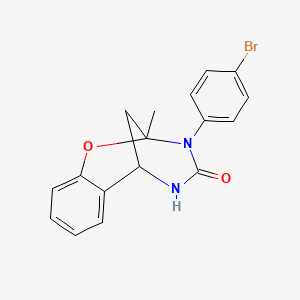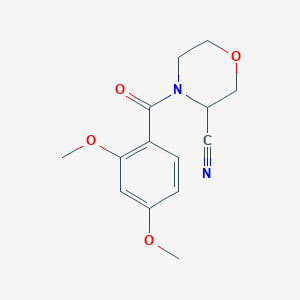![molecular formula C13H19NO5 B2580263 2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxo-3,4,5,6a-tetrahydro-1H-cyclopenta[c]pyrrole-3a-carboxylic acid CAS No. 2416229-08-6](/img/structure/B2580263.png)
2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxo-3,4,5,6a-tetrahydro-1H-cyclopenta[c]pyrrole-3a-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxo-3,4,5,6a-tetrahydro-1H-cyclopenta[c]pyrrole-3a-carboxylic acid” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle . Pyrrole is known to be a biologically active scaffold, possessing a diverse range of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Wissenschaftliche Forschungsanwendungen
Polymer Electrolyte Membranes
This compound has been utilized in the synthesis of Polymer Electrolyte Membranes (PEM) for potential applications in fuel cells or vanadium redox flow batteries . The PEMs were synthesized and characterized to evaluate their suitability for these applications, with a focus on their performance in terms of conductivity and durability.
Radical Polymerization
The compound has been involved in the quasiliving radical polymerization and copolymerization of 2-acrylamido-2-methylpropane sulfonic acid (AMPS) without previous protection of its strong acid groups . This process is catalyzed by a cyclometalated ruthenium (II) complex, which is significant for the synthesis of block copolymers with potential applications in various fields including drug delivery systems.
Bio-adsorbent for Heavy Metal Removal
Modified natural rubber containing the sulfonic acid functional group derived from this compound has been prepared as a bio-adsorbent for the removal of heavy metals from aqueous solutions and industrial wastewater . This application is crucial for environmental remediation and water purification technologies.
Molecularly Imprinted Polymers
The compound has been used in the creation of magnetic molecularly imprinted polymers (MMIP) for the preconcentration of melamine, a non-protein nitrogen food additive, from complex matrices . This application is particularly relevant in the field of food safety and analysis.
Radiosynthesis for PET Tracers
In the field of medical imaging, specifically positron emission tomography (PET) , the compound has been used in the radiosynthesis of iodine-labeled synthons . These synthons are essential for the development of PET tracers, which are used for various diagnostic purposes.
Photocatalysis
The compound has been part of studies involving porphyrin-functionalized 2D materials for photocatalysis . These materials have been investigated for their potential in hydrogen generation, CO2 reduction, and pollutant degradation, which are key processes in the development of sustainable energy sources and environmental protection.
Cancer Treatment
There is research into certain derivatives of the compound that may be useful in the treatment or prevention of diseases mediated through certain mutated forms of the epidermal growth factor receptor (EGFR) . This is particularly relevant in the field of oncology, where targeted therapies are crucial for the treatment of various cancers.
Gas-Liquid Chromatography
The compound’s derivatives have been used in gas-liquid chromatography for the selective reactivity and determination of substances like 2-bromobutane and 1-bromo-2-methylpropane . This application is important in analytical chemistry for the separation and analysis of compounds.
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxo-3,4,5,6a-tetrahydro-1H-cyclopenta[c]pyrrole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-12(2,3)19-11(18)14-6-8-9(15)4-5-13(8,7-14)10(16)17/h8H,4-7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFVTZKKCQAULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(=O)CCC2(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Tert-butoxy)carbonyl]-6-oxo-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2580180.png)

![2-(2-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2580182.png)

![2-Cyclopentyloxy-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylacetamide](/img/structure/B2580187.png)

![N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2580191.png)

![8-Carbamoyl-4-(furan-2-yl)imidazo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2580194.png)
![Ethyl 4-[[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2580195.png)
![(5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanamine](/img/structure/B2580196.png)
![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2580197.png)
![2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride](/img/structure/B2580200.png)
![Ethyl 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2580203.png)